REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][C@H:13]([C:17](=[O:25])[NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:19]1([NH:18][C:17]([CH:13]2[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]2)=[O:25])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 55 psi
|
Type
|
CUSTOM
|
Details
|
(2 h)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 367 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][C@H:13]([C:17](=[O:25])[NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:19]1([NH:18][C:17]([CH:13]2[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]2)=[O:25])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 55 psi
|
Type
|
CUSTOM
|
Details
|
(2 h)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 367 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][C@H:13]([C:17](=[O:25])[NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:12]1)=O)C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:19]1([NH:18][C:17]([CH:13]2[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]2)=[O:25])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at 55 psi
|
Type
|
CUSTOM
|
Details
|
(2 h)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo which
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 367 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |